molecular formula C17H12O3 B361838 (E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one CAS No. 40940-98-5

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one

Cat. No.: B361838
CAS No.: 40940-98-5
M. Wt: 264.27g/mol
InChI Key: FUTIGWMEGQUQIF-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H12O3 and its molecular weight is 264.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one, also known as a furan chalcone derivative, has garnered significant attention in recent years due to its diverse biological activities. This compound, with the molecular formula C17H12O3, features a conjugated system that enhances its potential reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound is characterized by the presence of two furan rings and a prop-2-en-1-one moiety, which contribute to its unique chemical properties. The structural formula indicates:

  • Carbon (C) : 17
  • Hydrogen (H) : 12
  • Oxygen (O) : 3

This configuration allows for various interactions with biological systems, making it a candidate for pharmaceutical applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies indicate that the compound possesses significant antibacterial properties against drug-resistant strains such as Acinetobacter baumannii and Klebsiella pneumoniae. The mechanism involves interactions that disrupt bacterial cell functions, potentially through hydrogen bonding and hydrophobic interactions .
  • Tyrosinase Inhibition :
    • The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. One derivative showed an IC50 value of 0.0433 µM for monophenolase activity, indicating potent inhibition compared to standard inhibitors like kojic acid .
  • Urease Inhibition :
    • Urease inhibitors derived from similar structures have shown promising results in reducing urease activity, which is relevant in treating conditions like urinary tract infections. The most active derivatives reported IC50 values significantly lower than traditional treatments .
  • Antiproliferative Effects :
    • Preliminary studies suggest that the compound may exhibit antiproliferative effects against various cancer cell lines, although specific data on this compound are still emerging .

Structure-Activity Relationship (SAR)

The unique combination of furan and phenyl groups in this compound contributes to its distinctive biological activities. Comparative analysis with structurally similar compounds reveals that variations in substituents can significantly affect biological efficacy:

Compound NameStructureNotable Features
(E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-yl)prop-2-en-1-oneC17H12N2OContains oxazole instead of furan; different activity profile
(E)-1-(thiophen-2-yl)-3-(5-(3-trifluoromethyl)phenyl)prop-2-en-1-oneC18H14F3OSIncorporates thiophene; enhanced lipophilicity
(E)-1-(furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneC16H14O3Features methoxy group; altered solubility

Case Studies

Case Study 1: Antibacterial Activity Assessment
A study evaluated the antibacterial efficacy of various furan derivatives against clinically isolated drug-resistant bacteria. Among them, (E)-1-(furan-2-yl)-3-(5-phenyloxazol-2-y)prop-2-en-1-one displayed remarkable activity due to its ability to form stable interactions with bacterial enzymes .

Case Study 2: Tyrosinase Inhibition Mechanism
Molecular docking studies revealed that specific derivatives of this compound bind effectively to both the catalytic and allosteric sites of tyrosinase, inhibiting its activity through mixed inhibition kinetics . This finding underscores the potential for developing skin-whitening agents based on these derivatives.

Properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(5-phenylfuran-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-15(17-7-4-12-19-17)10-8-14-9-11-16(20-14)13-5-2-1-3-6-13/h1-12H/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTIGWMEGQUQIF-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.